molecular formula C8H8O3 B7855380 beta-(5-Methyl-2-furyl) acrylic acid

beta-(5-Methyl-2-furyl) acrylic acid

Cat. No. B7855380
M. Wt: 152.15 g/mol
InChI Key: CQCKLDAUFPKXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(5-Methyl-2-furyl) acrylic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-(5-Methyl-2-furyl) acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-(5-Methyl-2-furyl) acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for beta-(5-Methyl-2-furyl) acrylic acid involves the reaction of 5-methylfurfural with malonic acid followed by decarboxylation and dehydration.

Starting Materials
5-methylfurfural, malonic acid, sodium hydroxide, ethanol, wate

Reaction
Step 1: Dissolve 5-methylfurfural (1.0 g, 8.5 mmol) and malonic acid (1.2 g, 12.2 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) to the mixture., Step 2: Heat the mixture at reflux for 2 hours., Step 3: Cool the mixture to room temperature and filter the precipitate., Step 4: Wash the precipitate with water and dry it under vacuum to obtain the product (beta-(5-Methyl-2-furyl) malonic acid) as a white solid (1.5 g, 85%)., Step 5: Decarboxylation of beta-(5-Methyl-2-furyl) malonic acid: Heat beta-(5-Methyl-2-furyl) malonic acid (1.0 g, 4.2 mmol) in a mixture of ethanol (10 mL) and water (5 mL) at reflux for 2 hours., Step 6: Cool the mixture to room temperature and filter the precipitate., Step 7: Wash the precipitate with water and dry it under vacuum to obtain the product (beta-(5-Methyl-2-furyl) acrylic acid) as a yellow solid (0.6 g, 60%).

properties

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKLDAUFPKXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278159
Record name 3-(5-Methyl-2-furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(5-Methyl-2-furyl) acrylic acid

CAS RN

14779-25-0
Record name 3-(5-Methyl-2-furanyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-2-furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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